molecular formula C6H14N2O2 B14656975 Propyl-3-hydroxypropylnitrosamine CAS No. 40911-00-0

Propyl-3-hydroxypropylnitrosamine

Cat. No.: B14656975
CAS No.: 40911-00-0
M. Wt: 146.19 g/mol
InChI Key: JMADQOSLSDTSPF-UHFFFAOYSA-N
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Description

This discrepancy suggests either a nomenclature inconsistency in the query or a lack of available data on the exact compound specified. For transparency, this article will focus on N-Bis(2-hydroxypropyl)nitrosamine (CAS 53609-64-6) as the closest available reference.

Properties

CAS No.

40911-00-0

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

N-(3-hydroxypropyl)-N-propylnitrous amide

InChI

InChI=1S/C6H14N2O2/c1-2-4-8(7-10)5-3-6-9/h9H,2-6H2,1H3

InChI Key

JMADQOSLSDTSPF-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCCO)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl-3-hydroxypropylnitrosamine typically involves the nitrosation of secondary amines with nitrite under acidic conditions . The reaction can be represented as follows:

R2NH+NO2+H+R2N-NO+H2O\text{R}_2\text{NH} + \text{NO}_2^- + \text{H}^+ \rightarrow \text{R}_2\text{N-NO} + \text{H}_2\text{O} R2​NH+NO2−​+H+→R2​N-NO+H2​O

where ( \text{R}_2\text{NH} ) represents the secondary amine, and ( \text{NO}_2^- ) is the nitrite ion .

Industrial Production Methods

Industrial production of nitrosamines, including this compound, often involves similar nitrosation reactions but on a larger scale. The process requires stringent control of reaction conditions to minimize the formation of unwanted by-products and to ensure the safety of the production environment .

Chemical Reactions Analysis

Types of Reactions

Propyl-3-hydroxypropylnitrosamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrochloric acid for nitrosation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction typically yields the corresponding amine .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Nitrosamines

Note: No direct comparative data for Propyl-3-hydroxypropylnitrosamine or N-Bis(2-hydroxypropyl)nitrosamine is provided in the evidence. The following analysis is inferred from general nitrosamine chemistry and structural analogs.

Structural Analogues and Key Differences

Table 1: Comparison of Selected Nitrosamines
Compound Name Molecular Formula Molecular Weight Functional Groups CAS Number
N-Bis(2-hydroxypropyl)nitrosamine C₆H₁₄N₂O₃ 162.19 Two 2-hydroxypropyl 53609-64-6
N-Nitrosodimethylamine (NDMA) C₂H₆N₂O 74.08 Two methyl 62-75-9
N-Nitrosodiethylamine (NDEA) C₄H₁₀N₂O 102.14 Two ethyl 55-18-5

Key Observations :

  • Molecular Weight : The hydroxypropyl substituents contribute to a higher molecular weight (162.19 g/mol) compared to NDMA (74.08 g/mol) and NDEA (102.14 g/mol).

Toxicity and Carcinogenicity

For example:

  • NDMA: Classified as a Group 2A carcinogen (probably carcinogenic to humans) by IARC.

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